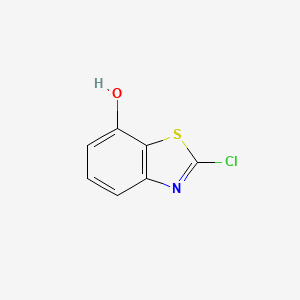

2-Chloro-1,3-benzothiazol-7-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-benzothiazol-7-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNOS/c8-7-9-4-2-1-3-5(10)6(4)11-7/h1-3,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYYLFBWDIBLGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)SC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-1,3-benzothiazole

A Note to the Reader: Initial searches for "2-Chloro-1,3-benzothiazol-7-ol" did not yield specific data for this compound, suggesting it is either a novel or sparsely documented molecule. This guide will therefore focus on the well-characterized and structurally related parent compound, 2-Chloro-1,3-benzothiazole . The principles, protocols, and data presented herein provide a foundational understanding that can inform research into its hydroxylated analogue.

Introduction

2-Chloro-1,3-benzothiazole is a versatile heterocyclic compound that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals and materials science.[1][2] Its unique structure, featuring a benzene ring fused to a thiazole ring with a reactive chlorine atom at the 2-position, imparts a range of valuable chemical properties. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and potential applications, with a focus on practical insights for researchers in drug discovery and chemical development.

The benzothiazole core is a prominent scaffold in medicinal chemistry, known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5][6] The chlorine atom at the 2-position of 2-chlorobenzothiazole acts as a good leaving group, making it an excellent electrophile for nucleophilic substitution reactions. This reactivity is the cornerstone of its utility in constructing more complex molecules.[7][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-Chloro-1,3-benzothiazole are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₇H₄ClNS | [9] |

| Molecular Weight | 169.63 g/mol | [9][10] |

| CAS Number | 615-20-3 | [9] |

| Appearance | Not explicitly stated, but related compounds are white to yellow solids. | [11] |

| Melting Point | 2 °C (36 °F) | |

| Boiling Point | 231 °C (448 °F) | |

| Density | 1.238 g/cm³ at 25 °C (77 °F) | |

| Solubility | Sparingly soluble in water; soluble in alcohols, ether, acetone, and carbon disulfide. | [2] |

| log P (Octanol/Water Partition Coefficient) | 2.01 (calculated) |

Synthesis and Mechanistic Insights

The synthesis of 2-substituted benzothiazoles can be achieved through various methods. A common and effective approach involves the condensation of 2-aminothiophenol with a suitable carbonyl-containing compound, followed by cyclization.[4]

General Synthetic Strategy

A prevalent method for synthesizing 2-substituted benzothiazoles is the reaction of 2-aminothiophenol with aldehydes, ketones, or acyl chlorides.[4] For the synthesis of 2-chlorobenzothiazole specifically, modifications of this general strategy are employed.

Experimental Protocol: Synthesis of 2-Substituted Benzothiazoles

This protocol outlines a general method for the synthesis of 2-substituted benzothiazoles via the condensation of 2-aminothiophenol with an aldehyde.

Materials:

-

2-Aminothiophenol

-

Aromatic or aliphatic aldehyde (e.g., benzaldehyde)

-

Solvent (e.g., ethanol, dimethyl sulfoxide)

-

Catalyst (optional, e.g., Zn(OAc)₂·2H₂O)[11]

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) in the chosen solvent.

-

Add the aldehyde (1 mmol) to the solution.

-

If using a catalyst, add it to the reaction mixture (e.g., 5 mol% Zn(OAc)₂·2H₂O).[11]

-

The reaction mixture can be stirred at room temperature or heated under reflux, depending on the reactivity of the substrates. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, filter the solid product and wash it with a suitable solvent.

-

If no precipitate forms, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[11]

-

Characterize the purified product using spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[11][12][13]

Visualization of the Synthetic Pathway

References

- 1. nbinno.com [nbinno.com]

- 2. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. crimsonpublishers.com [crimsonpublishers.com]

- 6. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2-Chlorobenzothiazole | C7H4ClNS | CID 11987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 2-Chlorobenzothiazole (615-20-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 11. acgpubs.org [acgpubs.org]

- 12. rsc.org [rsc.org]

- 13. arabjchem.org [arabjchem.org]

The Synthetic Challenge: A Proposed Pathway to 2-Chloro-1,3-benzothiazol-7-ol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1,3-benzothiazol-7-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the 2-chloro substituent and the potential biological activity conferred by the benzothiazole scaffold. The presence of the hydroxyl group at the 7-position offers a site for further functionalization, making this molecule a valuable building block for the synthesis of more complex derivatives. This guide presents a rationally designed, multi-step synthetic pathway to this compound, drawing upon established principles of heterocyclic chemistry. As no direct synthesis has been reported in the literature, this document provides a proposed route with detailed mechanistic explanations and protocols adapted from analogous transformations.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach to this compound suggests a pathway that concludes with the deprotection of a protected hydroxyl group. The key 2-chloro-benzothiazole core could be installed via a Sandmeyer reaction on a corresponding 2-aminobenzothiazole precursor. The benzothiazole ring itself can be constructed from a suitably substituted 2-aminothiophenol derivative. This leads to the following proposed retrosynthetic breakdown:

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis is designed in four principal stages, commencing with a commercially available precursor to construct the key 2-amino-3-methoxybenzenethiol intermediate.

Stage 1: Synthesis of 2-Amino-3-methoxybenzenethiol

The initial stage focuses on the preparation of the crucial substituted thiophenol. A plausible route begins with 2-nitro-3-methoxyaniline.

Protocol 1: Synthesis of 2-Amino-3-methoxybenzenethiol

-

Diazotization of 2-nitro-3-methoxyaniline: 2-nitro-3-methoxyaniline is dissolved in an aqueous solution of a strong acid (e.g., HCl). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂) is added dropwise to form the corresponding diazonium salt.

-

Thiolation: The cold diazonium salt solution is then slowly added to a solution of potassium ethyl xanthate. The resulting xanthate ester is subsequently hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield 2-nitro-3-methoxybenzenethiol.

-

Reduction of the Nitro Group: The nitro group of 2-nitro-3-methoxybenzenethiol is reduced to an amino group. A common method for this transformation is the use of a reducing agent such as sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation. This step yields the desired 2-amino-3-methoxybenzenethiol.

Stage 2: Formation of the 2-Amino-7-methoxy-1,3-benzothiazole Ring

With the key thiophenol in hand, the next stage involves the construction of the benzothiazole ring system.

Protocol 2: Cyclization to form 2-Amino-7-methoxy-1,3-benzothiazole

-

Reaction with Cyanogen Bromide: 2-Amino-3-methoxybenzenethiol is dissolved in a suitable solvent, such as ethanol or isopropanol.

-

An aqueous solution of cyanogen bromide (BrCN) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is then heated to reflux for several hours to facilitate the cyclization.

-

Upon cooling, the product, 2-amino-7-methoxy-1,3-benzothiazole, precipitates and can be collected by filtration.

Causality of Experimental Choices: The use of cyanogen bromide provides a direct and efficient method for the formation of the 2-aminobenzothiazole core from a 2-aminothiophenol precursor. The reaction proceeds through the formation of a thiocyanate intermediate which then undergoes intramolecular cyclization.

Caption: Key transformation in the formation of the 2-aminobenzothiazole ring.

Stage 3: Sandmeyer Reaction for 2-Chlorination

The pivotal introduction of the chlorine atom at the 2-position is achieved through the Sandmeyer reaction, a reliable method for converting an amino group to a halogen via a diazonium salt intermediate.[1][2][3]

Protocol 3: Synthesis of 2-Chloro-7-methoxy-1,3-benzothiazole

-

Diazotization: 2-Amino-7-methoxy-1,3-benzothiazole is suspended in a cold aqueous solution of hydrochloric acid. An aqueous solution of sodium nitrite is added slowly while maintaining the temperature between 0 and 5 °C. This generates the in situ diazonium salt.

-

Copper(I) Chloride Catalyzed Chlorination: In a separate flask, a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid is prepared and cooled.

-

The cold diazonium salt solution is added portion-wise to the CuCl solution. Vigorous nitrogen evolution is typically observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated gently to ensure complete reaction.

-

The product, 2-chloro-7-methoxy-1,3-benzothiazole, can be extracted with an organic solvent and purified by column chromatography.

Expertise & Experience: The Sandmeyer reaction is a cornerstone of aromatic chemistry.[2] The use of copper(I) chloride is crucial for the efficient conversion of the diazonium salt to the corresponding chloride.[1] Careful temperature control during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt.

Stage 4: Demethylation to Yield this compound

The final step involves the cleavage of the methyl ether to unveil the target hydroxyl group.

Protocol 4: Synthesis of this compound

-

Ether Cleavage: 2-Chloro-7-methoxy-1,3-benzothiazole is dissolved in a suitable solvent such as dichloromethane or chloroform.

-

A strong Lewis acid, such as boron tribromide (BBr₃), is added dropwise at a low temperature (e.g., -78 °C).

-

The reaction is allowed to slowly warm to room temperature and stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of water or methanol.

-

The product, this compound, is then isolated by extraction and purified by recrystallization or column chromatography.

Trustworthiness: Boron tribromide is a highly effective and widely used reagent for the cleavage of aryl methyl ethers. The reaction proceeds through the formation of a Lewis acid-base adduct, followed by nucleophilic attack of the bromide ion on the methyl group.

Summary of Proposed Synthesis

| Stage | Starting Material | Key Reagents | Product | Key Transformation |

| 1 | 2-Nitro-3-methoxyaniline | NaNO₂, HCl; K-ethyl xanthate; Na₂S₂O₄ | 2-Amino-3-methoxybenzenethiol | Diazotization, Thiolation, Nitro Reduction |

| 2 | 2-Amino-3-methoxybenzenethiol | Cyanogen bromide (BrCN) | 2-Amino-7-methoxy-1,3-benzothiazole | Benzothiazole ring formation |

| 3 | 2-Amino-7-methoxy-1,3-benzothiazole | NaNO₂, HCl; CuCl | 2-Chloro-7-methoxy-1,3-benzothiazole | Sandmeyer reaction |

| 4 | 2-Chloro-7-methoxy-1,3-benzothiazole | Boron tribromide (BBr₃) | This compound | Demethylation (Ether Cleavage) |

Conclusion

This technical guide outlines a plausible and scientifically grounded synthetic pathway for the preparation of this compound. While this proposed route has not been explicitly reported, it is constructed from a series of well-established and reliable chemical transformations. Each step is supported by a strong foundation in organic synthesis principles, providing a solid framework for researchers to undertake the synthesis of this and related benzothiazole derivatives. The successful execution of this synthesis would provide valuable access to a versatile chemical building block for further exploration in drug discovery and materials science.

References

A Technical Guide to the Synthesis and Characterization of 2-Chloro-1,3-benzothiazol-7-ol

Introduction: The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized for its versatile pharmacological activities and unique electronic properties.[1][2] This bicyclic heterocyclic system, formed by the fusion of benzene and thiazole rings, is present in numerous compounds with applications ranging from anticancer and antimicrobial agents to industrial dyes and corrosion inhibitors.[3][4] This guide provides an in-depth technical overview of a specific derivative, 2-Chloro-1,3-benzothiazol-7-ol, focusing on its chemical structure, a logical synthetic pathway, and a comprehensive characterization workflow. The methodologies and analytical rationales presented herein are designed for researchers, chemists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in understanding any chemical entity is a thorough analysis of its structure. This compound is defined by a benzothiazole core with a chlorine atom at the 2-position and a hydroxyl group at the 7-position. This specific substitution pattern is critical as it dictates the molecule's reactivity, polarity, and potential for intermolecular interactions, such as hydrogen bonding, which are pivotal for its biological activity and material properties.

Chemical Structure

The structure combines an electron-withdrawing chloro group at the electrophilic C2 position of the thiazole ring with an electron-donating hydroxyl group on the benzene ring. This electronic push-pull system can influence the aromaticity and reactivity of the entire scaffold.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

A summary of predicted properties is crucial for experimental design, including selecting appropriate solvents and anticipating chromatographic behavior.

| Property | Predicted Value | Rationale / Significance |

| Molecular Formula | C₇H₄ClNOS | Derived from the chemical structure. |

| Molecular Weight | 185.63 g/mol | Essential for stoichiometric calculations and mass spectrometry. |

| XLogP3 | 2.3 | Indicates moderate lipophilicity, suggesting good membrane permeability but also some aqueous solubility. |

| Hydrogen Bond Donors | 1 | The hydroxyl group can donate a hydrogen bond, influencing solubility and biological interactions. |

| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can accept hydrogen bonds. |

| pKa (Phenolic OH) | ~8-9 | The hydroxyl group is weakly acidic. This is critical for designing extraction and purification protocols. |

Part 2: Synthesis Pathway and Experimental Protocol

While multiple synthetic routes to benzothiazoles exist, a common and effective strategy involves the cyclization of a 2-aminothiophenol derivative.[4][5] For this compound, a plausible pathway begins with the appropriate substituted aminothiophenol, followed by cyclization and chlorination.

Retrosynthetic Analysis & Proposed Pathway

The synthesis hinges on the formation of the thiazole ring. A logical precursor is 2-amino-6-hydroxythiophenol. This intermediate can be cyclized to form 2-mercaptobenzothiazol-7-ol, which is then converted to the target compound.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Trustworthiness through Self-Validation: Each step includes in-process checks (e.g., TLC) to validate reaction completion before proceeding, ensuring efficiency and purity.

Step 1: Synthesis of 2-Mercapto-7-methoxybenzothiazole

-

Rationale: Carbon disulfide (CS₂) serves as a C1 synthon for the formation of the thiazole ring with the vicinal amino and thiol groups of the precursor.

-

Procedure:

-

To a solution of 2-amino-6-methoxythiophenol (1 equiv.) in ethanol, add potassium hydroxide (1.1 equiv.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add carbon disulfide (1.5 equiv.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction, pour it into ice-water, and acidify with dilute HCl to precipitate the product.

-

Filter, wash with water, and dry the crude product. Recrystallize from ethanol.

-

Step 2: Demethylation to form 2-Mercapto-1,3-benzothiazol-7-ol

-

Rationale: Hydrobromic acid is a standard reagent for cleaving aryl methyl ethers due to the nucleophilicity of the bromide ion.

-

Procedure:

-

Suspend 2-Mercapto-7-methoxybenzothiazole (1 equiv.) in 48% aqueous hydrobromic acid.

-

Heat the mixture to reflux for 12-24 hours.[6]

-

Monitor by TLC for the disappearance of the starting material.

-

Cool the reaction mixture. The product may precipitate upon cooling.

-

Dilute with water, filter the solid, wash thoroughly with water to remove excess acid, and dry under vacuum.

-

Step 3: Oxidative Chlorination to this compound

-

Rationale: Sulfuryl chloride (SO₂Cl₂) is an effective reagent for converting the 2-mercapto group to a 2-chloro group. The reaction proceeds via a sulfenyl chloride intermediate.

-

Procedure:

-

Suspend 2-Mercapto-1,3-benzothiazol-7-ol (1 equiv.) in an inert solvent like dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Add sulfuryl chloride (1.1 equiv.) dropwise. A catalytic amount of a base like pyridine may be used.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient).

-

Part 3: Structural Characterization and Data Analysis

Comprehensive spectroscopic analysis is required to unambiguously confirm the identity and purity of the synthesized this compound.[7] The data from each technique provides complementary information, creating a self-validating analytical system.

Caption: Integrated workflow for the structural characterization of the final product.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, offering the most direct evidence of a successful synthesis.

-

Expected M/z: For C₇H₄ClNOS, the expected monoisotopic mass is approximately 184.97 Da.

-

Expertise & Causality: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The presence of chlorine will be definitively confirmed by the characteristic M+2 isotopic peak with an intensity ratio of approximately 3:1 relative to the M peak, a hallmark of a single chlorine atom.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.[9]

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3200-3500 (broad) | O-H stretch (phenolic) | Confirms the presence of the hydroxyl group. |

| ~1620-1580 | C=N stretch (thiazole) | Characteristic of the benzothiazole ring system.[10] |

| ~1500-1400 | C=C stretch (aromatic) | Indicates the presence of the benzene ring. |

| ~1250 | C-O stretch (phenolic) | Supports the presence of the hydroxyl group. |

| ~750-850 | C-Cl stretch | Confirms the presence of the chloro substituent. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule.[11]

¹H NMR Spectroscopy:

-

Rationale: The number of signals, their chemical shifts (δ), integration, and splitting patterns reveal the connectivity of protons.

-

Expected Signals:

-

δ ~9.0-10.0 ppm (singlet, broad, 1H): Phenolic -OH proton. The chemical shift can vary with solvent and concentration. This peak will disappear upon D₂O exchange.

-

δ ~7.0-7.8 ppm (multiplets, 3H): Aromatic protons on the benzene ring. The specific coupling patterns (e.g., doublets, doublet of doublets) will depend on the precise electronic environment and will confirm the substitution pattern.

-

¹³C NMR Spectroscopy:

-

Rationale: Provides a count of unique carbon environments and information about their hybridization.

-

Expected Signals:

-

δ ~165-175 ppm: C2 carbon attached to both nitrogen and chlorine. This carbon is typically significantly deshielded.

-

δ ~150-160 ppm: C7 carbon attached to the hydroxyl group.

-

δ ~110-145 ppm: Remaining aromatic and bridgehead carbons. The specific shifts provide a unique fingerprint of the molecule.

-

Conclusion

The synthesis and characterization of this compound represent a standard workflow in modern medicinal and materials chemistry. By employing a logical synthetic strategy rooted in established heterocyclic chemistry and validating the outcome with a suite of orthogonal analytical techniques, researchers can confidently produce and confirm the structure of this and other novel benzothiazole derivatives.[1][12] This guide underscores the principle that rigorous, self-validating experimental design is paramount to achieving trustworthy and reproducible scientific results.

References

- 1. researchgate.net [researchgate.net]

- 2. ijprajournal.com [ijprajournal.com]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. researchgate.net [researchgate.net]

- 10. arabjchem.org [arabjchem.org]

- 11. d-nb.info [d-nb.info]

- 12. Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-1,3-benzothiazol-7-ol: Synthesis, Properties, and Therapeutic Potential

Introduction

This document will delve into the core chemical identifiers of the parent molecule, 2-chlorobenzothiazole, explore synthetic strategies for the benzothiazole core and the introduction of key functional groups, analyze the predicted chemical properties and reactivity, and discuss the profound implications of this structural motif in drug discovery and development. We will culminate with a proposed synthetic protocol and visual workflows to provide a practical framework for researchers in the field.

Core Identifiers of the Parent Scaffold: 2-Chloro-1,3-benzothiazole

To understand the chemistry of 2-Chloro-1,3-benzothiazol-7-ol, it is essential to first characterize its parent scaffold, 2-Chloro-1,3-benzothiazole.

| Identifier | Value | Source |

| CAS Number | 615-20-3 | |

| Molecular Formula | C₇H₄ClNS | |

| Molecular Weight | 169.63 g/mol | |

| IUPAC Name | 2-chloro-1,3-benzothiazole | |

| Canonical SMILES | C1=CC=C2C(=C1)N=C(S2)Cl | |

| Appearance | Colorless, slightly viscous liquid | [4] |

Synthesis and Chemical Reactivity

The synthesis of substituted benzothiazoles is a well-established area of organic chemistry, with numerous methodologies available to construct the core ring system and introduce desired functionalities.[5][6]

Formation of the Benzothiazole Core

A prevalent method for synthesizing the benzothiazole ring is the condensation of 2-aminothiophenol with various carbonyl compounds, such as aldehydes, ketones, or carboxylic acids.[4][7] The reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization.[7]

dot graph "synthesis_of_benzothiazole_core" { layout=dot rankdir="LR" node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] edge [color="#4285F4"]

}

Caption: General synthesis of the benzothiazole core.Introduction of the 2-Chloro Substituent

The 2-chloro substituent is a key functional handle, enabling further derivatization through nucleophilic substitution reactions.[8][9] A common method for its introduction is the direct chlorination of a benzothiazole precursor. For instance, 2-mercaptobenzothiazole can be converted to 2-chlorobenzothiazole using reagents like sulfuryl chloride.[10]

Introduction of the 7-Hydroxy Group

The introduction of a hydroxyl group onto the benzene ring of the benzothiazole system can be achieved through several strategies. One approach involves the diazotization of an amino-substituted benzothiazole, followed by hydrolysis.[11] For the synthesis of a 7-hydroxy derivative, one would start with a 7-aminobenzothiazole precursor. The synthesis of 6-hydroxybenzothiazole derivatives has been reported through the reaction of a quinone with a cysteine ester, followed by ring contraction.[12]

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by the interplay of its constituent functional groups.

-

The 2-Chloro Group: This group activates the C2 position for nucleophilic aromatic substitution, making it a versatile point for introducing a wide array of functional groups.[8][13][14]

-

The 7-Hydroxy Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide. It is also a site for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. The presence of the hydroxyl group can also influence the molecule's antioxidant properties.[15]

-

The Benzothiazole Ring System: The aromatic nature of the benzothiazole ring provides stability. The thiazole portion is electron-withdrawing, which influences the reactivity of the fused benzene ring.[4][16]

Applications in Drug Discovery and Development

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in a multitude of compounds with diverse pharmacological activities.[2][17] These include anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][3]

The presence of specific substituents, such as chloro and hydroxyl groups, can significantly modulate the biological activity of the benzothiazole core. Halogen substituents can enhance membrane permeability and binding affinity, while hydroxyl groups can participate in hydrogen bonding with biological targets and improve solubility.[18]

Anticancer Potential

Substituted 2-phenylbenzothiazoles have shown potent and selective antitumor activity.[17][19] The introduction of hydroxyl groups on the benzothiazole ring has been explored in the development of anticancer agents, with some derivatives exhibiting significant inhibitory activity against various cancer cell lines.[20]

Antimicrobial and Antioxidant Activities

Benzothiazole derivatives are also known for their antimicrobial properties.[2] Furthermore, the incorporation of a hydroxyl group can impart antioxidant activity to the molecule.[15]

dot graph "drug_discovery_applications" { layout=dot node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] edge [color="#34A853"]

}

Caption: Diverse applications of the benzothiazole scaffold.Proposed Experimental Protocol: Synthesis of this compound

The following is a hypothetical, multi-step synthetic protocol for the preparation of this compound, based on established chemical transformations.

Step 1: Synthesis of 7-Nitro-2-mercaptobenzothiazole

-

To a solution of 2-amino-6-nitrothiophenol in a suitable solvent (e.g., ethanol), add an equimolar amount of carbon disulfide.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum.

Step 2: Synthesis of 7-Amino-2-mercaptobenzothiazole

-

Suspend the 7-nitro-2-mercaptobenzothiazole in a mixture of ethanol and water.

-

Add a reducing agent, such as sodium dithionite, portion-wise at room temperature.

-

Stir the reaction mixture until the starting material is consumed (monitored by TLC).

-

Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Synthesis of 7-Hydroxy-2-mercaptobenzothiazole

-

Dissolve the 7-amino-2-mercaptobenzothiazole in dilute sulfuric acid at 0-5 °C.

-

Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture for 30 minutes to ensure complete diazotization.

-

Slowly heat the reaction mixture to induce hydrolysis of the diazonium salt.

-

Cool the mixture and extract the product with an appropriate organic solvent.

-

Purify the crude product by column chromatography.

Step 4: Synthesis of this compound

-

Dissolve the 7-hydroxy-2-mercaptobenzothiazole in a suitable solvent (e.g., dichloromethane).

-

Add a chlorinating agent, such as sulfuryl chloride, dropwise at room temperature.[10]

-

Stir the reaction mixture until the starting material is fully converted (monitored by TLC).

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to yield this compound.

dot graph "proposed_synthesis_workflow" { layout=dot rankdir="LR" node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] edge [color="#EA4335"]

}

Caption: Proposed synthesis of this compound.Conclusion

While this compound may not be a widely cataloged compound, its structural components suggest a molecule of significant interest for medicinal and materials science. The benzothiazole core provides a robust and biologically relevant scaffold, while the 2-chloro and 7-hydroxy substituents offer key points for chemical modification and interaction with biological targets. The synthetic pathways and chemical principles outlined in this guide provide a solid foundation for researchers aiming to explore the potential of this and related benzothiazole derivatives in the ongoing quest for novel therapeutic agents and advanced materials.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Chemistry and biological potentials of benzothiazoles derivatives [wisdomlib.org]

- 4. Benzothiazole - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. A novel synthesis of hydroxy-1,2,3-benzothiadiazoles - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 12. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. ijprajournal.com [ijprajournal.com]

- 16. mdpi.com [mdpi.com]

- 17. chemistryjournal.net [chemistryjournal.net]

- 18. ignited.in [ignited.in]

- 19. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 20. benchchem.com [benchchem.com]

Spectroscopic Blueprint of 2-Chloro-1,3-benzothiazol-7-ol: A Predictive and Comparative Analysis

Foreword: Navigating a Data-Scarce Landscape

Therefore, this document adopts a predictive and comparative methodology. By leveraging established principles of spectroscopy and analyzing empirical data from structurally analogous compounds, we will construct a robust, theoretical spectroscopic profile of 2-Chloro-1,3-benzothiazol-7-ol. This approach not only provides a valuable predictive tool for researchers working with this molecule but also illustrates the power of deductive spectroscopic analysis in modern chemistry. Our foundation will be the known spectral data of the benzothiazole core, modulated by the predictable electronic influences of the chloro and hydroxyl substituents.

Molecular Architecture and its Spectroscopic Implications

The structure of this compound integrates a bicyclic benzothiazole core with two key substituents: a chloro group at the 2-position and a hydroxyl group at the 7-position. Each component imparts a distinct electronic signature that will manifest in the compound's spectra.

-

Benzothiazole Core : A planar, aromatic system that will exhibit characteristic signals in both NMR and IR spectroscopy.

-

2-Chloro Substituent : An electron-withdrawing group that will deshield adjacent nuclei, leading to downfield shifts in NMR and influencing fragmentation in mass spectrometry.

-

7-Hydroxyl Substituent : A strong electron-donating group (by resonance) and a proton donor, which will introduce a characteristic broad O-H stretch in the IR spectrum and significantly influence the chemical shifts of the aromatic protons in the NMR spectrum.

The interplay of these electronic effects governs the precise spectral output, which we will dissect in the subsequent sections.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Proton and Carbon Profile

NMR spectroscopy provides the most detailed map of a molecule's carbon-hydrogen framework. While experimental data for our target is unavailable, we can predict the ¹H and ¹³C NMR spectra with a high degree of confidence by analyzing the parent benzothiazole and considering substituent effects.[1]

Predicted ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum will be of primary interest. The benzothiazole core of this compound has three aromatic protons. The hydroxyl group at C7 will be a key determinant of their chemical shifts.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| H-4 | 7.2 - 7.4 | Doublet (d) | Ortho-coupled to H-5. Shielded by the adjacent hydroxyl group. |

| H-5 | 6.8 - 7.0 | Triplet (t) or Doublet of Doublets (dd) | Coupled to both H-4 and H-6. |

| H-6 | 7.5 - 7.7 | Doublet (d) | Ortho-coupled to H-5. Deshielded relative to H-4 due to its position relative to the thiazole ring. |

| O-H | 5.0 - 9.0 | Broad Singlet (br s) | The chemical shift is highly dependent on solvent and concentration. The proton is exchangeable with D₂O.[2] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the electronic environment of each carbon atom. The chloro and hydroxyl groups will exert significant and predictable electronic effects.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 | 165 - 170 | Deshielded by the adjacent nitrogen and chlorine atoms. |

| C-3a | 130 - 135 | Bridgehead carbon, influenced by the fused rings. |

| C-4 | 115 - 120 | Shielded by the ortho-hydroxyl group. |

| C-5 | 118 - 123 | Aromatic carbon. |

| C-6 | 125 - 130 | Deshielded relative to C-4 and C-5. |

| C-7 | 150 - 155 | Directly attached to the electronegative oxygen atom, leading to significant deshielding. |

| C-7a | 145 - 150 | Bridgehead carbon, influenced by the fused rings and adjacent sulfur atom. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is essential for structural confirmation.

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, due to the hydroxyl proton).

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal reference (δ = 0.00 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

-

¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra are standard. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

2D NMR : For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by vibrations of the aromatic system and the hydroxyl group.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Significance |

| O-H Stretch | 3200 - 3600 | Strong, Broad | Characteristic of a hydroxyl group involved in hydrogen bonding.[3] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium | Indicates the presence of an aromatic ring.[4] |

| C=N Stretch | 1600 - 1650 | Medium | Vibration of the imine bond within the thiazole ring. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong | Multiple bands are expected due to the complex vibrations of the bicyclic aromatic system.[5] |

| C-O Stretch | 1200 - 1300 | Strong | Stretching vibration of the phenol C-O bond. |

| C-Cl Stretch | 700 - 800 | Medium to Strong | Characteristic of a carbon-chlorine bond. |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation : For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

-

Background Spectrum : A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded first.

-

Sample Spectrum : The spectrum of the sample is then recorded, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis : The background is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.

Predicted Mass Spectrum

-

Molecular Ion (M⁺) : The expected molecular ion peak for C₇H₄ClNOS will be at m/z 185 (for ³⁵Cl) and 187 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. The exact mass would be 184.9753.

-

Key Fragmentation Pathways : The fragmentation of benzothiazoles is well-documented.[6] We can predict the following key fragmentation steps for this compound:

-

Loss of Cl : A prominent fragment at m/z 150, corresponding to the loss of a chlorine radical.

-

Loss of CO : Subsequent loss of carbon monoxide from the hydroxylated ring could lead to a fragment at m/z 122.

-

Retro-Diels-Alder type reactions : Cleavage of the thiazole ring can also occur.

-

Caption: A simplified predicted fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry

-

Ionization Method : Electron Ionization (EI) is a common method for small molecules and would be suitable here. Electrospray Ionization (ESI) is another option, particularly for high-resolution mass spectrometry (HRMS).

-

Mass Analyzer : A variety of analyzers can be used, including Quadrupole, Time-of-Flight (TOF), or Orbitrap. HRMS is recommended for accurate mass determination to confirm the elemental composition.

-

Sample Introduction : The sample can be introduced via a direct insertion probe or through a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Conclusion: A Framework for Characterization

While direct experimental data for this compound remains to be published, this guide provides a robust, theoretically-grounded spectroscopic blueprint for its characterization. The predicted NMR, IR, and MS data, based on the fundamental principles of spectroscopy and comparative analysis of related structures, offer a reliable framework for researchers to identify and confirm the synthesis of this compound. The provided protocols outline the necessary steps to acquire high-quality experimental data, which will be invaluable in validating and refining the predictions made herein. As research into novel benzothiazole derivatives continues to expand, the principles of predictive spectroscopy will remain an indispensable tool in the arsenal of the modern chemist.

References

- 1. diva-portal.org [diva-portal.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. tandfonline.com [tandfonline.com]

"2-Chloro-1,3-benzothiazol-7-ol" derivatives and analogues

An In-Depth Technical Guide to 2-Chloro-1,3-benzothiazol-7-ol Derivatives and Analogues

Authored by: Gemini, Senior Application Scientist

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of pharmacologically active compounds.[1][2] This guide focuses on a specific, highly versatile nucleus: This compound . The strategic placement of a reactive chloro group at the 2-position and a phenolic hydroxyl group at the 7-position makes this molecule a rich starting point for generating diverse chemical libraries. We will explore the synthesis of this core and its subsequent derivatization, delve into the vast therapeutic potential of its analogues, elucidate structure-activity relationships, and provide detailed experimental protocols for researchers in drug discovery.

The Benzothiazole Core: A Privileged Scaffold

Benzothiazole is a bicyclic heteroaromatic system where a benzene ring is fused to a thiazole ring.[1] This structural motif is not merely a synthetic curiosity; it is found in natural products and is integral to numerous approved drugs and experimental agents.[3] The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms allow for a wide range of non-covalent interactions with biological targets, making it a "privileged scaffold" in drug design.

Derivatives of benzothiazole have demonstrated a remarkable spectrum of biological activities, including:

-

Anticancer[4]

-

Anti-inflammatory[5]

-

Antimicrobial (antibacterial and antifungal)[6]

-

Antiviral[7]

-

Anticonvulsant[5]

-

Antimalarial[8]

-

Antioxidant[9]

-

Neuroprotective[7]

The specific focus of this guide, This compound , is of particular interest due to its dual functionalization. The 2-chloro group serves as an excellent electrophilic site, readily undergoing nucleophilic substitution to allow for the introduction of diverse side chains. Concurrently, the 7-hydroxy group, a hydrogen bond donor and acceptor, can significantly influence the molecule's pharmacokinetic properties and provides an additional site for modification.

Synthetic Strategies: Building the Core and Its Derivatives

The synthesis of benzothiazole derivatives is well-established, with the most common method being the condensation of 2-aminothiophenols with various electrophiles like aldehydes, carboxylic acids, or acyl chlorides.[7][10]

Synthesis of the this compound Core

While direct synthesis might vary, a logical and established route would proceed via a 2-mercaptobenzothiazole intermediate. This approach leverages the high reactivity of the thiol group for subsequent conversion to the desired 2-chloro functionality.

Diagram 1: Proposed Synthetic Pathway for the Core Structure

Caption: A plausible two-step synthesis of the target core molecule.

The key causality here is the ortho-selective nucleophilic aromatic substitution followed by an intramolecular cyclization to form the stable benzothiazole ring.[11] The subsequent chlorination of the 2-mercapto group is an efficient transformation achieved with various chlorinating agents like sulfuryl chloride or thionyl chloride.[11]

Derivatization Pathways

The 2-chloro group is the primary handle for diversification. Its reactivity as a leaving group facilitates the synthesis of a vast library of analogues through nucleophilic substitution reactions.

-

Synthesis of 2-Amino Derivatives: Reaction with primary or secondary amines (aliphatic or aromatic) yields 2-aminobenzothiazoles. These are crucial building blocks for compounds with anticancer and neuroprotective activities.[3]

-

Synthesis of 2-Thioether Derivatives: Reaction with thiols produces 2-(organothio)benzothiazoles. This linkage is explored for various therapeutic targets.

-

Synthesis of 2-Ether and 2-Ester Derivatives: Reaction with alcohols or carboxylates can also proceed, though often requiring more forcing conditions or catalysis.

The 7-hydroxy group offers a secondary site for modification, often used to fine-tune solubility and metabolic stability:

-

O-Alkylation: Reaction with alkyl halides under basic conditions yields 7-alkoxy derivatives.

-

O-Acylation: Reaction with acyl chlorides or anhydrides produces 7-acyloxy derivatives.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. The following table summarizes key findings from the literature.

| Derivative Class | Substitution Pattern | Reported Biological Activity | Reference(s) |

| 2-Amino Analogues | Varied amines at C2 | Anticancer, Antimalarial, Neuroprotective | [3][8] |

| 2-(Substituted Phenyl) Analogues | Phenyl groups at C2 | Anti-inflammatory, Anticonvulsant, Anticancer | [5] |

| 2-Thioether Derivatives | Aryl groups via sulfur linkage at C2 | Antifungal, Antibacterial | [12] |

| Hydroxy-Benzothiazoles | Hydroxyl groups on the benzene ring | Potent Antioxidant, Enzyme Inhibition | [9] |

| Fluoro-Benzothiazoles | Fluorine on the benzene ring | Anti-inflammatory, Enhanced Potency | [13] |

Key SAR Insights:

-

The 2-Position is Critical: The substituent at the C2 position is a primary determinant of the mechanism of action. Aromatic and heteroaromatic rings often confer potent anticancer and anti-inflammatory properties.[5]

-

Role of the 7-Hydroxy Group: The phenolic hydroxyl group is a significant contributor to antioxidant activity, likely through a radical scavenging mechanism.[14] Its ability to participate in hydrogen bonding can also be crucial for binding to enzyme active sites.

-

Impact of Benzene Ring Substituents: The addition of electron-withdrawing groups like halogens (e.g., chloro, fluoro) or nitro groups to the benzene ring often enhances the biological potency of the molecule.[5][6][13] Hydrophobic moieties on the benzene ring are also noted to be conducive to cytotoxic activity against cancer cell lines.[5]

Diagram 2: Structure-Activity Relationship (SAR) Map

Caption: Key structural sites on the benzothiazole core influencing biological activity.

Experimental Protocols: A Practical Guide

To ensure scientific integrity, protocols must be robust and reproducible. Below are detailed, self-validating methodologies for the synthesis and evaluation of novel derivatives.

Protocol: General Synthesis of a 2-Aminobenzothiazole Derivative

This protocol describes the nucleophilic substitution of the 2-chloro group with a generic primary amine.

Objective: To synthesize a 2-(alkylamino)-1,3-benzothiazol-7-ol derivative.

Materials:

-

This compound (1.0 eq)

-

Primary amine (e.g., butylamine) (1.2 eq)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Base: Potassium carbonate (K₂CO₃) (2.0 eq)

-

Ethyl acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask, add this compound (1 mmol) and potassium carbonate (2 mmol).

-

Solvent Addition: Add 10 mL of DMF and stir the mixture to form a suspension.

-

Nucleophile Addition: Add the primary amine (1.2 mmol) to the reaction mixture dropwise at room temperature.

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into 50 mL of cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

-

Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying & Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[15]

-

Purification: Purify the resulting crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure 2-(alkylamino)-1,3-benzothiazol-7-ol.[15]

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: DPPH Free Radical Scavenging Assay

This assay evaluates the antioxidant potential of the synthesized compounds.

Objective: To determine the IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) for a test compound.

Materials:

-

Test compound stock solution (in DMSO or methanol)

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

-

Ascorbic acid (Positive Control)

-

Methanol (Spectroscopic grade)

-

96-well microplate

-

Microplate reader (spectrophotometer)

Procedure:

-

Preparation: Prepare serial dilutions of the test compound and ascorbic acid in methanol in a 96-well plate.

-

Reaction Initiation: Add 100 µL of the DPPH solution to each well containing 100 µL of the sample or control dilutions. The final volume in each well is 200 µL.

-

Control Wells: Prepare a blank well containing only methanol and a control well containing methanol and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula:

-

% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

-

IC₅₀ Determination: Plot the % inhibition against the concentration of the test compound. The IC₅₀ value is determined from the concentration that corresponds to 50% inhibition. A lower IC₅₀ value indicates higher antioxidant activity.[9]

Diagram 3: Experimental Workflow

Caption: Workflow from synthesis to in vitro biological evaluation.

Conclusion and Future Directions

The this compound core represents a highly valuable and versatile starting point for the development of novel therapeutic agents. The synthetic accessibility and the dual points for diversification allow for the creation of large, targeted libraries of compounds. The established link between benzothiazole derivatives and a wide array of biological activities, particularly in oncology and infectious diseases, ensures that this scaffold will remain an area of intense research.[3][7]

Future work should focus on exploring more complex substitutions at the 2-position, including the use of modern cross-coupling reactions to install novel functionalities. Furthermore, a deeper investigation into the specific enzyme targets for the most active compounds, supported by computational docking and in vitro enzymatic assays, will be crucial for elucidating their mechanisms of action and advancing them through the drug development pipeline. The potent antioxidant properties conferred by the 7-hydroxy group also warrant further investigation for applications in diseases associated with oxidative stress.

References

- 1. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pharmacyjournal.in [pharmacyjournal.in]

- 6. ijper.org [ijper.org]

- 7. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. A Rare Benzothiazole Glucoside as a Derivative of ‘Albedo Bluing’ Substance in Citrus Fruit and Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzothiazole synthesis [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 2-Chlorobenzothiazole synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Biological Activity Screening of 2-Chloro-1,3-benzothiazol-7-ol

A Senior Application Scientist's Perspective on Designing a Robust, Multi-Tiered Screening Cascade for a Novel Benzothiazole Derivative

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This guide presents a comprehensive, in-depth strategy for the biological activity screening of a novel derivative, 2-Chloro-1,3-benzothiazol-7-ol. As no prior biological data for this specific molecule is available, this document outlines a prospective, multi-tiered screening cascade designed to efficiently identify and characterize its potential therapeutic value. We will proceed from broad phenotypic screens to more defined mechanistic studies, emphasizing the principles of self-validating assays and the causal logic behind each experimental choice. This whitepaper is intended for researchers, scientists, and drug development professionals seeking a field-proven framework for early-stage compound evaluation.

Introduction: The Therapeutic Potential of the Benzothiazole Scaffold

Benzothiazole and its analogues are heterocyclic compounds recognized for their diverse biological activities.[3][4] The fusion of a benzene ring with a thiazole ring creates a unique pharmacophore that has been successfully incorporated into approved drugs and numerous clinical candidates.[2] Literature extensively documents the broad therapeutic window of this class, with activities including, but not limited to:

-

Anticancer: Many benzothiazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, often through mechanisms like apoptosis induction and inhibition of key signaling pathways such as AKT and ERK.[1]

-

Anti-inflammatory: The scaffold is associated with the inhibition of inflammatory mediators like IL-6 and TNF-α, and enzymes such as cyclooxygenase (COX).[1][3]

-

Antimicrobial & Antifungal: The nitrogen and sulfur atoms within the thiazole ring contribute to potent antimicrobial activity against a range of bacterial and fungal strains.[2][5]

-

Anticonvulsant: Certain modifications to the benzothiazole nucleus have yielded compounds with significant anticonvulsant properties.[6]

Given this well-established precedent, the novel compound this compound represents a promising candidate for biological investigation. The chloro and hydroxyl substitutions on the benzene ring are active sites that can influence the molecule's potency and target specificity.[3] This guide proposes a logical and efficient pathway to uncover its biological signature.

The Screening Cascade: A Multi-Tiered Approach to Discovery

A tiered or cascaded screening approach is fundamental to efficient drug discovery. It allows for the rapid assessment of a large number of compounds in broad, cost-effective primary assays, with subsequent, more complex, and resource-intensive assays reserved for only the most promising hits. This strategy maximizes the potential for discovery while minimizing wasted effort on inactive molecules.

Our proposed cascade for this compound is structured in three tiers:

-

Tier 1: Primary High-Throughput Screening (HTS) - Broad phenotypic assays to identify primary areas of biological activity (e.g., cytotoxicity, anti-inflammatory potential).

-

Tier 2: Secondary Assays & Hit Confirmation - Dose-response studies and initial mechanism-of-action (MoA) assays to confirm and characterize the primary hits.

-

Tier 3: Target Deconvolution & Advanced MoA Studies - In-depth biochemical and cellular assays to identify specific molecular targets and signaling pathways.

Figure 1: A multi-tiered screening cascade for this compound.

Tier 1: Primary High-Throughput Screening (HTS)

The goal of Tier 1 is to cast a wide net. We will use robust, miniaturized assays to quickly assess the compound's general bioactivity in key therapeutic areas suggested by the benzothiazole literature. High-throughput screening (HTS) is the ideal method for this initial phase, allowing for the rapid evaluation of thousands of compounds, though here we focus on one.[7][8]

Assay 1: Cytotoxicity Screening

Rationale: Given the strong precedent for anticancer activity in benzothiazole derivatives[1], a primary cytotoxicity screen is the logical starting point. We will use a panel of human cancer cell lines representing different tumor types to identify potential tissue-specific effects.

Protocol: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[9]

-

Cell Plating: Seed cells from a diverse panel (e.g., A549 (lung), MCF-7 (breast), HCT116 (colon)) into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations. Add the compound to the wells at a final screening concentration (e.g., 10 µM).[7] Include vehicle controls (DMSO only) and positive controls (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. A significant reduction in viability indicates a cytotoxic or anti-proliferative effect.

Self-Validation & Trustworthiness: The inclusion of positive and vehicle controls on every plate is critical. Furthermore, calculating the Z'-factor for the assay using the positive and negative controls ensures the robustness and reliability of the screen.[10] A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Assay 2: Anti-inflammatory Screening

Rationale: Benzothiazoles are known to possess anti-inflammatory properties.[1][11] A cell-based assay using lipopolysaccharide (LPS)-stimulated macrophages provides a physiologically relevant system to screen for inhibitors of the inflammatory response.

Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

-

Cell Plating: Seed a macrophage cell line (e.g., RAW 264.7) into a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with this compound at a screening concentration (e.g., 10 µM) for 1 hour. Include vehicle controls and a positive control (e.g., Dexamethasone).

-

Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control to induce an inflammatory response and nitric oxide production.

-

Incubation: Incubate the plates for 24 hours.

-

Griess Reagent Addition: Collect the cell culture supernatant. Add Griess Reagent to the supernatant. This reagent reacts with nitrite (a stable product of NO) to produce a colored azo compound.

-

Data Acquisition: Measure the absorbance at 540 nm.

-

Data Analysis: A reduction in absorbance compared to the LPS-stimulated vehicle control indicates inhibition of nitric oxide production and potential anti-inflammatory activity.

Tier 2: Secondary Assays & Hit Confirmation

If a "hit" is identified in Tier 1 (e.g., >50% inhibition at 10 µM), we proceed to Tier 2. The goals here are to confirm the activity, determine the potency of the compound, and begin to elucidate its mechanism of action.

IC50 Determination

Rationale: A single-point screen is insufficient. A dose-response curve must be generated to determine the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.

Protocol:

-

Repeat the primary assay (MTT or Griess) in which the hit was identified.

-

Instead of a single concentration, treat the cells with a wider range of concentrations of this compound, typically using a 10-point, 3-fold serial dilution.

-

Following the assay protocol, plot the percentage of inhibition against the log of the compound concentration.

-

Fit the data to a four-parameter logistic curve to calculate the IC50 value.

| Compound | Assay | Cell Line | IC50 (µM) |

| This compound | Cytotoxicity (MTT) | A549 | Hypothetical Value |

| Doxorubicin (Control) | Cytotoxicity (MTT) | A549 | Hypothetical Value |

| This compound | Anti-inflammatory (Griess) | RAW 264.7 | Hypothetical Value |

| Dexamethasone (Control) | Anti-inflammatory (Griess) | RAW 264.7 | Hypothetical Value |

| Table 1: Example Data Presentation for IC50 Values. |

Assay 3: Apoptosis vs. Necrosis Determination

Rationale: If the compound is cytotoxic, it is crucial to understand how it kills cells. Apoptosis (programmed cell death) is generally a preferred mechanism for anticancer drugs over necrosis (uncontrolled cell death), which can trigger inflammation.

Protocol: Annexin V & Propidium Iodide (PI) Staining

-

Cell Treatment: Treat the cancer cell line of interest with this compound at its IC50 and 2x IC50 concentration for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer membrane of apoptotic cells, while PI enters and stains the DNA of necrotic cells with compromised membranes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis:

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Figure 2: Workflow for Apoptosis vs. Necrosis determination.

Tier 3: Target Deconvolution & Advanced MoA Studies

With confirmed, potent activity and an initial understanding of the cellular phenotype, Tier 3 aims to identify the specific molecular target(s) of this compound.

Target Deconvolution Strategy: Kinase Profiling

Rationale: Many anticancer and anti-inflammatory drugs function by inhibiting protein kinases, which are key regulators of cellular signaling.[12][13] Given that other benzothiazoles inhibit pathways like AKT and ERK, which are kinase-driven, a broad kinase screen is a logical next step.[1]

Protocol: Kinase Panel Screen

-

Assay Format: Utilize a commercially available kinase profiling service that tests the compound against a large panel (e.g., >400) of purified human kinases.

-

Screening: The compound is typically screened at one or two concentrations (e.g., 1 µM and 10 µM).

-

Data Analysis: The service will provide a report detailing the percentage of inhibition for each kinase. Significant inhibition (>50-70%) of one or more kinases identifies them as potential direct targets.

MoA Validation: Western Blot Analysis

Rationale: Once potential kinase targets are identified, their downstream signaling pathways must be investigated within the cell to confirm that the compound's effect is target-mediated.

Protocol: Western Blot for Phospho-Proteins

-

Cell Treatment: Treat cells with this compound at various concentrations and for different time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using gel electrophoresis and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated (active) form of the target kinase and its key downstream substrates. Also, probe for the total protein levels as a loading control.

-

Detection: Use a secondary antibody conjugated to HRP and an ECL substrate to visualize the protein bands.

-

Analysis: A dose-dependent decrease in the level of the phosphorylated proteins, without a change in total protein levels, would confirm the inhibitory activity of the compound on that specific signaling pathway in a cellular context.

Figure 3: Hypothetical inhibition of the PI3K/AKT signaling pathway.

Conclusion

This technical guide outlines a rigorous, logical, and scientifically sound framework for the initial biological evaluation of this compound. By progressing from broad phenotypic screens to specific, mechanism-based assays, this tiered cascade ensures an efficient use of resources while maximizing the potential for discovering a novel therapeutic agent. The emphasis on appropriate controls, dose-response relationships, and orthogonal assays at each stage builds trustworthiness into the data package. While the specific activities of this molecule remain to be discovered, the proposed strategy provides a robust roadmap for uncovering its therapeutic potential, grounded in the rich medicinal chemistry history of the benzothiazole scaffold.

References

- 1. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pcbiochemres.com [pcbiochemres.com]

- 3. pharmacyjournal.in [pharmacyjournal.in]

- 4. mdpi.com [mdpi.com]

- 5. jchr.org [jchr.org]

- 6. Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. drugtargetreview.com [drugtargetreview.com]

- 9. Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity [baseclick.eu]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility and Stability Profiling of 2-Chloro-1,3-benzothiazol-7-ol

Prepared by: Gemini, Senior Application Scientist

Foreword: Charting the Course for a Novel Benzothiazole Moiety

The benzothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities, including anticonvulsant, antitumor, and anti-inflammatory properties.[1][2][3] The subject of this guide, 2-Chloro-1,3-benzothiazol-7-ol, is a distinct entity within this class. Its physicochemical properties, particularly solubility and stability, are critical determinants of its potential progression through the drug development pipeline. Poor solubility can severely limit bioavailability, while instability can compromise safety, efficacy, and shelf-life.[4]

Physicochemical Foundation: An Analysis of this compound

A molecule's structure is the primary determinant of its behavior. Before embarking on experimental studies, a thorough analysis of the structural features of this compound is essential for anticipating its properties and designing appropriate experiments.

-

Molecular Structure:

-

Formula: C₇H₄ClNOS

-

Molecular Weight: 185.63 g/mol

-

Core: A bicyclic system consisting of a benzene ring fused to a thiazole ring.

-

-

Key Functional Groups and Their Implications:

-

Phenolic Hydroxyl (-OH) at position 7: This group is acidic and will deprotonate to form a phenoxide ion as the pH increases. This structural feature is predicted to be the dominant driver of pH-dependent solubility. The compound will likely exhibit low solubility in acidic media and significantly higher solubility in neutral to basic media. This group is also a potential site for oxidative degradation.

-

Chloro (-Cl) at position 2: The C2 position of the benzothiazole ring is electrophilic. The chloro group is a potential leaving group, making the molecule susceptible to nucleophilic substitution reactions, particularly hydrolytic degradation under basic or, potentially, strongly acidic conditions.

-

Benzothiazole Ring System: The aromatic system contributes to the molecule's overall lipophilicity and may be susceptible to photolytic degradation upon exposure to UV or visible light.

-

Solubility Profiling: Quantifying Aqueous Dissolution

Solubility is a critical attribute that influences everything from in vitro assay performance to in vivo absorption.[5] A comprehensive understanding requires the determination of both kinetic and thermodynamic solubility, as they provide different but complementary insights relevant to different stages of drug development.[6]

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the true equilibrium solubility of a compound and is considered the gold standard, essential for lead optimization and pre-formulation.[5][7] The extended incubation period is critical for allowing the dissolution and potential solid-state phase transitions to reach a true energetic minimum.[7]

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials.

-

Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 2.0 HCl buffer, pH 4.5 acetate buffer, pH 7.4 phosphate-buffered saline).

-

Equilibration: Seal the vials and place them in a shaker or rotator incubator set to a constant temperature (typically 25°C or 37°C). Agitate for a minimum of 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.

-

Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Carefully collect the supernatant and filter it through a low-binding 0.45 µm filter to remove all particulate matter.

-

Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV or LC-MS method.[8]

-

Solid-State Analysis: It is best practice to recover the remaining solid from the vials and analyze it using a technique like X-Ray Powder Diffraction (XRPD) to confirm that no solid-state phase transformation occurred during the experiment.[7]

Protocol: Kinetic Solubility Determination

This high-throughput method is ideal for early drug discovery, where speed is essential for screening large numbers of compounds.[6] It measures the solubility of a compound precipitating from a supersaturated solution created by adding a DMSO stock to an aqueous buffer, mimicking typical in vitro screening conditions.[5][9]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, 10 mM.

-

Dilution: In a 96-well plate, add the desired aqueous buffer to each well.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer) to achieve the target concentration, ensuring the final DMSO concentration is low (e.g., 1%).

-

Incubation: Seal the plate and shake at room temperature for 1-2 hours.